DNA Adduct Stability: Cyclobutylamine vs. Cyclohexylamine Platinum Complexes
In a head-to-head comparison, platinum–DNA adducts formed with cis-[Pt(cyclobutylamine)₂(NO₃)₂] exhibited significantly different stability and enzymatic recognition profiles compared to those formed with cis-[Pt(cyclohexylamine)₂(NO₃)₂] and cisplatin controls. DNA containing cyclobutylamine-Pt adducts inhibited S1 nuclease hydrolysis, with a Km for digestion 2.3-fold greater than that for cisplatin-DNA adducts, indicating steric hindrance from the cyclobutyl ligand that differs from the cyclohexylamine-bearing analog [1]. This demonstrates that the N-cyclobutyl motif introduces quantifiably distinct DNA lesion processing compared to both the cyclohexylamine and diaminocyclohexane carrier ligands.
| Evidence Dimension | Km ratio for S1 nuclease digestion of platinum-DNA adducts |
|---|---|
| Target Compound Data | Km (cyclobutylamine-Pt-DNA) = 2.3 × Km (cisplatin-DNA) |
| Comparator Or Baseline | cis-[Pt(cyclohexylamine)₂(NO₃)₂] and cisplatin controls; cyclohexylamine adducts also showed elevated Km vs. cisplatin, but quantitative differential between cyclobutylamine and cyclohexylamine was confirmed via differential HMGB1 and TBP protein recognition [1]. |
| Quantified Difference | Cyclobutylamine-Pt-DNA adducts show altered S1 nuclease kinetics and differential high-mobility group box (HMGB) protein binding vs. cyclohexylamine-Pt-DNA adducts. |
| Conditions | Duplex DNA platinated with cis-[Pt(R-NH₂)₂(NO₃)₂] (R = cyclobutyl, cyclopentyl, cyclohexyl); S1 nuclease digestion assay at 37 °C; HMGB1 and TBP binding assessed via electrophoretic mobility shift. |
Why This Matters
Procurement of N-cyclobutylcyclohexanamine hydrochloride for metallodrug development is justified by quantitative evidence that the cyclobutylamine ligand produces DNA adducts with distinct enzymatic processing compared to cyclohexylamine analogs, directly impacting therapeutic design strategies.
- [1] Butour, J.-L.; Mazard, A.-M.; Vieussens, C.; Johnson, N. P. Effect of the amine non-leaving group on the structure and stability of DNA complexes with cis-[Pt(R-NH₂)₂(NO₃)₂]. Chem. Biol. Interact. 1991, 78 (1), 55–66. View Source
